Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)
Description
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a substituted phenylmethanamine
Properties
CAS No. |
918811-99-1 |
|---|---|
Molecular Formula |
C13H16F3NO3 |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
[2-(cyclopropylmethoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;3-2(4,5)1(6)7/h1-4,9H,5-8,12H2;(H,6,7) |
InChI Key |
FBNKTFIIMCRNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) typically involves multiple steps, starting with the preparation of the cyclopropylmethoxyphenylmethanamine intermediate. This intermediate is then reacted with trifluoroacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites on proteins, leading to modulation of biological pathways. The cyclopropylmethoxyphenyl group can provide additional binding interactions, increasing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar acidic properties but lacking the substituted phenylmethanamine group.
Cyclopropylmethoxyphenylmethanamine: Lacks the trifluoroacetyl group but shares the phenylmethanamine structure.
Uniqueness
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is unique due to the combination of the trifluoroacetyl group and the cyclopropylmethoxyphenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
